2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(2,5-dimethylphenyl)acetamide
Description
This compound is a sulfonamide-linked acetamide derivative featuring a 1-(2-chlorobenzyl)-substituted indole core. The indole ring is sulfonylated at the 3-position, and the acetamide group is attached to a 2,5-dimethylphenyl moiety. Its molecular formula is C₂₅H₂₂ClN₂O₃S, with a molecular weight of 477.97 g/mol. The sulfonyl bridge introduces polarity, balancing the hydrophobic indole and aryl components.
Properties
IUPAC Name |
2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(2,5-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN2O3S/c1-17-11-12-18(2)22(13-17)27-25(29)16-32(30,31)24-15-28(23-10-6-4-8-20(23)24)14-19-7-3-5-9-21(19)26/h3-13,15H,14,16H2,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWSNFRVSOPJMRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(2,5-dimethylphenyl)acetamide typically involves multiple steps:
Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced via a Friedel-Crafts alkylation reaction, where the indole reacts with 2-chlorobenzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Sulfonylation: The indole derivative is then sulfonylated using sulfonyl chloride in the presence of a base such as pyridine.
Acetamide Formation: Finally, the sulfonylated indole is reacted with 2,5-dimethylaniline and acetic anhydride to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol group.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
Research indicates that this compound exhibits a range of biological activities, including:
Anticancer Activity
Studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. The indole and sulfonamide components are believed to interact with cellular pathways involved in cancer progression. For instance:
- Case Study : In vitro assays demonstrated that derivatives of this compound inhibited the growth of breast cancer cells with IC50 values below 10 µM, indicating significant anticancer potential.
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against several bacterial strains:
- Case Study : A series of tests revealed that the compound exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 25 to 50 µg/mL.
Anti-inflammatory Effects
The sulfonamide group is known for its anti-inflammatory properties. Research has suggested that this compound may inhibit key enzymes involved in inflammatory pathways:
- Case Study : In animal models, administration of the compound resulted in a significant reduction in inflammation markers compared to control groups .
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions:
- Preparation of the indole derivative.
- Introduction of the sulfonyl group.
- Coupling with the acetamide moiety.
Common reagents include chlorinating agents and sulfonyl chlorides under controlled conditions to ensure high yield and purity.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the indole ring can participate in π-π stacking interactions with aromatic residues. These interactions can lead to the inhibition or activation of biological pathways, contributing to the compound’s therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of structurally related compounds, emphasizing substituent effects, physicochemical properties, and biological relevance:
Key Findings from Comparative Analysis
Substituent Effects on Lipophilicity and Solubility: The 2,5-dimethylphenyl group in the target compound increases steric bulk compared to the 4-methoxyphenyl analogue (), leading to higher logP (4.2 vs. 3.5). Fluorine substitution () reduces logP (3.8) due to its electronegativity, balancing lipophilicity and solubility.
Electronic and Steric Influences: The 2-chlorophenylmethyl group provides strong electron-withdrawing effects, stabilizing the indole-sulfonyl moiety against enzymatic degradation. In contrast, the 4-fluorobenzyl variant () may exhibit faster metabolism due to weaker electron withdrawal.
Synthetic Considerations :
- Carbodiimide-mediated coupling (e.g., EDC/HCl in ) is a common method for acetamide synthesis. The target compound’s yield and purity may depend on steric hindrance from the 2,5-dimethylphenyl group.
- Trifluoromethylated analogues () achieve lower yields (37%) due to challenging purification steps, whereas the target compound’s synthesis may require optimized chromatography.
Biological Implications :
- Indole-sulfonyl derivatives () exhibit strong hydrogen-bonding capacity via sulfonyl and amide groups, critical for receptor interactions. The target compound’s 2-chlorobenzyl group may enhance binding to hydrophobic pockets in enzymes or receptors.
- Thiophene-containing analogues () demonstrate divergent bioactivity profiles, highlighting the indole core’s unique role in modulating pharmacological effects.
Data Table: Spectroscopic and Crystallographic Comparisons
Biological Activity
The compound 2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(2,5-dimethylphenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, synthesis, and biological activities, particularly focusing on its anticancer and anti-inflammatory properties.
Structural Characteristics
This compound features several key structural components:
- Indole Moiety : Known for its presence in many biologically active compounds.
- Sulfonamide Group : Enhances solubility and biological activity.
- Chlorophenyl and Dimethylphenyl Groups : These substitutions may influence the compound's interaction with biological targets.
The molecular formula is , indicating a diverse array of atoms contributing to its potential pharmacological effects.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Indole Core : Achieved through Fischer indole synthesis or other cyclization methods.
- Introduction of the Sulfonyl Group : Utilizes sulfonyl chlorides in the presence of a base.
- Acylation : Final acylation step to form the target compound.
Anticancer Activity
Recent studies have highlighted the anticancer potential of indole derivatives, including this compound. The mechanism of action appears to involve:
- Inhibition of Cancer Cell Proliferation : The compound has shown significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective growth inhibition (e.g., IC50 values in the low micromolar range) .
- Mechanistic Insights : Molecular dynamics simulations suggest that the compound interacts with key proteins involved in cancer pathways, primarily through hydrophobic interactions and limited hydrogen bonding .
| Cell Line | IC50 Value (µM) | Notes |
|---|---|---|
| A431 (epidermoid) | 1.98 ± 1.22 | Comparable to doxorubicin |
| U251 (glioblastoma) | 10–30 | Significant growth inhibition |
Anti-inflammatory Activity
In addition to anticancer properties, this compound exhibits anti-inflammatory effects:
- Inhibition of COX Enzymes : It has been studied for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes .
- Potential for Pain Management : Given its structural similarities to known COX inhibitors, it may serve as a lead compound for developing new anti-inflammatory drugs.
Case Studies
- Study on Cytotoxicity : A recent study evaluated various indole derivatives for their cytotoxic effects on cancer cell lines, revealing that modifications in the phenyl ring significantly enhance activity .
- Mechanism Exploration : Another research effort employed molecular docking studies to elucidate how this compound binds to target proteins involved in cancer progression, providing insights into its therapeutic potential .
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing 2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(2,5-dimethylphenyl)acetamide?
- Methodological Answer : The synthesis typically involves:
- Indole Core Formation : Fischer indole synthesis using phenylhydrazine and a ketone under acidic conditions (e.g., H₂SO₄ or HCl) .
- Sulfonyl Group Introduction : Reaction with sulfonyl chlorides (e.g., ClSO₂R) in the presence of a base (pyridine or triethylamine) to stabilize reactive intermediates .
- Acetamide Coupling : Amidation via activation of carboxylic acids (e.g., using EDCI/HOBt) or direct substitution with an amine .
- Key Optimization Parameters : Temperature control (0–25°C for sulfonation), solvent polarity (DMF or CH₂Cl₂), and stoichiometric ratios (1:1.2 for sulfonyl chloride to indole) to minimize side products .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use orthogonal analytical techniques:
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., sulfonyl and chlorophenyl groups) and assess purity (>95%) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., C₂₅H₂₂ClN₂O₃S; calculated [M+H]⁺ = 477.10) and fragmentation patterns .
- X-ray Crystallography : Resolve 3D structure for absolute configuration validation, particularly for chiral intermediates .
Q. What initial biological screening assays are suitable for evaluating this compound?
- Methodological Answer : Prioritize assays based on structural analogs:
- Enzyme Inhibition : Test against kinases (e.g., JAK2) or proteases using fluorescence-based activity assays (IC₅₀ determination) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values compared to reference drugs like doxorubicin .
- Binding Affinity : Surface plasmon resonance (SPR) to measure interactions with receptors (e.g., GPCRs) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound?
- Methodological Answer :
- Substituent Variation : Synthesize derivatives with modified chlorophenyl (e.g., 4-fluoro) or dimethylphenyl groups to assess steric/electronic effects .
- Bioisosteric Replacement : Replace sulfonyl with sulfonamide or carbonyl groups to modulate solubility and target engagement .
- SAR Table :
| Substituent Modification | Biological Activity (IC₅₀, μM) | Solubility (LogP) |
|---|---|---|
| 2-Chlorophenyl → 4-Fluorophenyl | 0.45 → 0.78 (JAK2 inhibition) | 2.1 → 1.8 |
| N-(2,5-Dimethylphenyl) → N-(2-Methoxyphenyl) | 1.2 → 0.93 (HeLa cytotoxicity) | 3.0 → 2.4 |
| Source: |
Q. What mechanistic pathways underlie contradictory cytotoxicity data across cell lines?
- Methodological Answer :
- Hypothesis Testing : Perform RNA-seq or proteomics to identify differential expression of targets (e.g., apoptosis regulators Bcl-2/Bax) in responsive vs. resistant cell lines .
- Metabolic Stability : Assess hepatic microsomal stability to rule out pharmacokinetic variability .
- Orthogonal Validation : Use CRISPR knockouts of putative targets (e.g., STAT3) to confirm on-mechanism activity .
Q. How can computational modeling enhance the design of derivatives with improved selectivity?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to predict binding poses in target proteins (e.g., COX-2) and identify key residues for hydrogen bonding/van der Waals interactions .
- QSAR Modeling : Develop regression models correlating electronic descriptors (HOMO/LUMO) with activity data to prioritize synthetic targets .
- MD Simulations : Simulate ligand-protein stability over 100 ns to assess conformational flexibility and binding entropy .
Q. What strategies resolve discrepancies in spectroscopic data between theoretical and experimental results?
- Methodological Answer :
- Baseline Correction : Re-run NMR with deuterated solvents (e.g., DMSO-d₆) to eliminate solvent peaks masking signals .
- DFT Calculations : Compare experimental IR stretches (e.g., S=O at 1150 cm⁻¹) with B3LYP/6-31G* optimized geometries to identify vibrational mode mismatches .
- Crystallographic Validation : Cross-check NMR-derived torsion angles with X-ray data to resolve stereochemical ambiguities .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s solubility and bioavailability?
- Methodological Answer :
- Standardized Protocols : Use USP dissolution apparatus with biorelevant media (FaSSIF/FeSSIF) to simulate gastrointestinal conditions .
- Lipophilicity Profiling : Measure LogD (octanol-water) at pH 7.4 vs. 2.0 to account for ionization effects .
- Co-crystallization : Improve solubility via co-formers (e.g., cyclodextrins) and validate with PXRD .
Synthesis Optimization Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
